![molecular formula C24H26N4O6S B2838863 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-72-7](/img/no-structure.png)

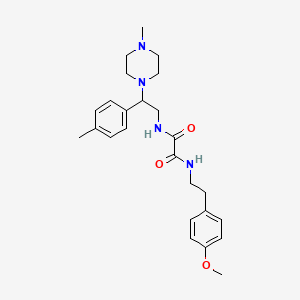

7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

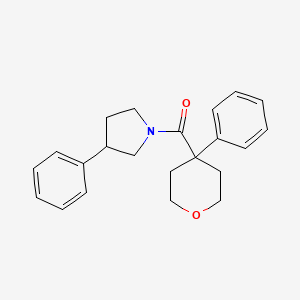

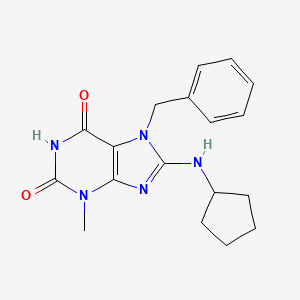

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furoyl group, a hexyl chain, a thioxo group, and a quinazolinone ring . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, furoyl group, and quinazolinone ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various chemical reactions, including alkylation and acylation . The furoyl group could also be reactive, particularly towards nucleophilic attack .Applications De Recherche Scientifique

Improved Synthesis Techniques for Drug Intermediates

A significant advancement is in the development of improved synthesis techniques for drug intermediates, such as the process described for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in anti-hypertensive drugs like Doxazosin. This method offers higher yields and consistency, highlighting the importance of innovative synthetic routes in drug development (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

Synthesis and Cardiotonic Activity

Research on the synthesis of derivatives carrying various 5-membered heterocycles for cardiotonic activity demonstrates the potential of quinazolinone compounds in developing treatments for heart conditions. This work emphasizes the role of structural variations in modulating biological activity and the therapeutic potential of these compounds (Y. Nomoto, H. Takai, T. Hirata, M. Teranishi, T. Ohno, K. Kubo, 1991).

Antibacterial and Antimalarial Applications

Another area of application is in the development of compounds for antibacterial and antimalarial purposes. The research on 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one as a promising antimalarial agent shows the diverse potential of quinazolinone derivatives in addressing infectious diseases (S. Danylchenko, S. Kovalenko, S. Gubar, I. S. Zhuk, I. Mariutsa, 2018).

Anticancer and Antiviral Research

Finally, the synthesis and evaluation of quinazolinone derivatives for their antitumor and antiviral activities underscore the therapeutic potential of these compounds against cancer and viral infections. This research demonstrates the ongoing efforts to discover and develop new medications that can offer effective treatments for these diseases (M. El-Sherbeny, M. M. Gineinah, M. N. Nasr, Faiza S. El-Shafeih, 2003).

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-furoylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring system. The final step involves the introduction of a dioxolane ring through a cyclization reaction with formaldehyde.", "Starting Materials": [ "2-furoylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur", "formaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-furoylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}hexanoic acid.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sulfur in the presence of a base such as potassium carbonate to form the quinazolinone ring system.", "Step 3: Introduction of a dioxolane ring through a cyclization reaction with formaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |

| 688053-72-7 | |

Formule moléculaire |

C24H26N4O6S |

Poids moléculaire |

498.55 |

Nom IUPAC |

7-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C24H26N4O6S/c29-21(26-8-10-27(11-9-26)23(31)18-5-4-12-32-18)6-2-1-3-7-28-22(30)16-13-19-20(34-15-33-19)14-17(16)25-24(28)35/h4-5,12-14H,1-3,6-11,15H2,(H,25,35) |

Clé InChI |

YEQFLNAOYNQFAJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)

![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)

![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)